methyl 2-[2-(2,3-dihydroindol-1-ylsulfonyl)-4,5-dimethoxyphenyl]acetate
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Overview
Description
Methyl 2-[2-(2,3-dihydroindol-1-ylsulfonyl)-4,5-dimethoxyphenyl]acetate is a complex organic compound that features an indole moiety, a sulfonyl group, and methoxy substituents. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry .
Preparation Methods
The synthesis of methyl 2-[2-(2,3-dihydroindol-1-ylsulfonyl)-4,5-dimethoxyphenyl]acetate typically involves multiple steps. One common route includes the formation of the indole ring followed by sulfonylation and esterification reactions. The reaction conditions often involve the use of catalysts such as SnCl2 and NaOAc in THF, followed by methylation using MeI . Industrial production methods may vary but generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions.
Reduction: Reduction of the sulfonyl group can be achieved using boron hydrides.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like NaBH4, and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-[2-(2,3-dihydroindol-1-ylsulfonyl)-4,5-dimethoxyphenyl]acetate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its bioactive indole moiety.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The indole moiety can bind to various receptors, influencing biological pathways. The sulfonyl group may enhance its binding affinity and specificity . Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- 4-ethyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide
These compounds share the indole core but differ in their substituents, leading to variations in their biological activities and applications. Methyl 2-[2-(2,3-dihydroindol-1-ylsulfonyl)-4,5-dimethoxyphenyl]acetate is unique due to its specific combination of functional groups, which may confer distinct properties and applications .
Properties
IUPAC Name |
methyl 2-[2-(2,3-dihydroindol-1-ylsulfonyl)-4,5-dimethoxyphenyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO6S/c1-24-16-10-14(11-19(21)26-3)18(12-17(16)25-2)27(22,23)20-9-8-13-6-4-5-7-15(13)20/h4-7,10,12H,8-9,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSOQJMBWSKSWOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC(=O)OC)S(=O)(=O)N2CCC3=CC=CC=C32)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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